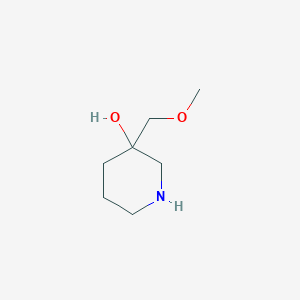

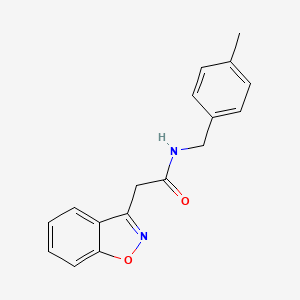

![molecular formula C13H9KN2O7S B2463676 Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate CAS No. 1007039-88-4](/img/structure/B2463676.png)

Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structure and Kinetic Studies : The study of 4-nitrophenyl phosphoric acid and its potassium salts provided insights into the interactions between different forms of 4-nitrophenyl phosphate and potassium cations. This research is significant for understanding the structural and kinetic aspects of related compounds (Kuczek, Bryndal, & Lis, 2006).

Metabolic Studies : A series of 35S-labelled aryl sulphate esters, including potassium salts, were developed for metabolic studies. This research contributes to the understanding of metabolic processes involving similar compounds (Hearse, Olavesen, & Powell, 1969).

Catalysis in Chemical Reactions : Research on alumina-supported catalysts impregnated with sulphate salts of metals, including potassium, has shown their effectiveness in the production of methyl aryl ethers. This study is relevant for the development of efficient catalysts in organic synthesis (Samolada, Grigoriadou, Kiparissides, & Vasalos, 1995).

Synthesis of Complex Compounds : Potassium phenoxide has been used in the synthesis of various nitroquinolines, demonstrating its utility in complex organic syntheses (Máslankiewicz, Kosiecka, & Maślankiewicz, 2005).

Polymerization Catalysts : Potassium complexes with monoanionic tetradentate amino-phenolate ligands were synthesized and found effective in initiating the polymerization of rac-lactide. This finding is important for the field of polymer chemistry (Yao, Yang, Xu, & Ma, 2017).

Lanthanide Chemistry : Potassium o-nitrophenolate was used in reactions with lanthanide trichlorides, leading to the formation of chains, layers, and clusters. This research expands the understanding of lanthanide coordination chemistry (Bürgstein, Gamer, & Roesky, 2004).

Biological Activity Studies : The biological activity of potassium phenosan was studied, revealing its potential in preventing activation of lipid peroxidation in plant seedlings under stress conditions (Zhigacheva, 2018).

Propiedades

IUPAC Name |

potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S.K/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20;/h1-7,14,16H,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZZMLAZCKBPFS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)[O-])[N+](=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9KN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

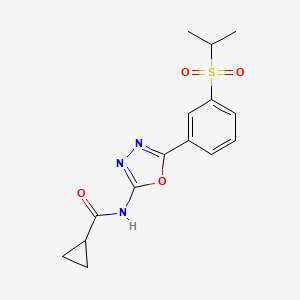

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)

![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2463596.png)

![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)

![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2463603.png)

![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)

![2-[1-(Benzhydrylideneamino)-2,2,2-trifluoroethylidene]propanedinitrile](/img/structure/B2463611.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)